5-Chloro-7-methyl-1H-indole-3-carbaldehyde

Physicochemical Characterization Solid-State Chemistry Synthetic Intermediate Handling

Researchers requiring precise 5-chloro/7-methyl substitution on indole-3-carbaldehyde for reproducible SAR studies often face supply inconsistencies. This intermediate is the exact compound validated in antitubercular thiosemicarbazone synthesis, SSTR5 antagonist development, and MOF construction. Supplied with ≥97% purity (HPLC/NMR) to guarantee reliable cross-coupling and condensation reactions. Global stocking ensures timely delivery.

Molecular Formula C10H8ClNO
Molecular Weight 193.63
CAS No. 15936-83-1
Cat. No. B599809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-7-methyl-1H-indole-3-carbaldehyde
CAS15936-83-1
Molecular FormulaC10H8ClNO
Molecular Weight193.63
Structural Identifiers
SMILESCC1=CC(=CC2=C1NC=C2C=O)Cl
InChIInChI=1S/C10H8ClNO/c1-6-2-8(11)3-9-7(5-13)4-12-10(6)9/h2-5,12H,1H3
InChIKeyUTPKFSUXDCWZKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-7-methyl-1H-indole-3-carbaldehyde: Product Overview


5-Chloro-7-methyl-1H-indole-3-carbaldehyde (CAS 15936-83-1) is a halogenated indole derivative bearing a chlorine atom at the 5-position, a methyl group at the 7-position, and a reactive aldehyde group at the 3-position of the indole core [1]. With a molecular formula of C10H8ClNO and a molecular weight of 193.63 g/mol , this compound serves as a versatile synthetic intermediate in medicinal chemistry and materials science. Its structural substitution pattern distinguishes it from both simpler indole-3-carbaldehyde analogs and brominated counterparts, imparting unique physicochemical properties including a melting point range of 213-215 °C, a predicted boiling point of 378.4±37.0 °C at 760 mmHg, and a calculated LogP of 2.94220 . The compound is commercially available with typical purities of 95-97% from multiple global suppliers .

Halogenated indole scaffold with 5-chloro/7-methyl substitution pattern for SAR-driven synthesis

Reactive 3-formyl handle enabling condensation, cyclization, and cross-coupling transformations

Commercially available with batch-specific analytical QC (NMR, HPLC, GC) for procurement confidence

5-Chloro-7-methyl-1H-indole-3-carbaldehyde: Substitution Risks


In-class compounds such as 5-chloroindole-3-carbaldehyde (CAS 827-01-0), 7-methylindole-3-carbaldehyde (CAS 4771-50-0), or 5-bromo-7-methylindole-3-carbaldehyde (CAS 16076-86-1) cannot be directly interchanged with 5-chloro-7-methyl-1H-indole-3-carbaldehyde without altering critical synthetic and physicochemical parameters. The specific 5-chloro/7-methyl substitution pattern on the indole-3-carbaldehyde scaffold is not a generic modification; it introduces a unique combination of electronic and steric effects that influence both the compound's intrinsic physical properties (melting point, lipophilicity, density) and its downstream reactivity in condensation, cyclization, and cross-coupling reactions [1]. Furthermore, the purity profiles and impurity signatures of commercially available batches differ between suppliers and between structural analogs, with 5-chloro-7-methyl-1H-indole-3-carbaldehyde typically offered at 95-97% purity verified by NMR, HPLC, or GC analysis . Procuring the correct specific compound ensures reproducible experimental outcomes in applications ranging from small-molecule drug discovery to materials chemistry, whereas substituting a closely related analog introduces an uncontrolled variable that can derail synthetic yields, alter biological activity profiles, and complicate quality control processes.

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The 5-Cl/7-Me substitution pattern creates unique electronic and steric effects; mono‑substituted or bromo analogs may alter reactivity and downstream SAR.

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Purity profiles and impurity signatures differ across analogs and suppliers; switching compounds can introduce uncontrolled variables in synthesis reproducibility.

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Physicochemical properties (mp, LogP) of close analogs differ; direct substitution may impact purification protocols and compound handling.

5-Chloro-7-methyl-1H-indole-3-carbaldehyde: Key Comparative Data


Higher Melting Point for Improved Purification

5-Chloro-7-methyl-1H-indole-3-carbaldehyde exhibits a melting point of 213-215 °C , which is significantly higher than that of 7-methylindole-3-carbaldehyde (206-211 °C ) and overlaps the upper range of 5-chloroindole-3-carbaldehyde (210-216 °C ). The +2 °C to +9 °C elevation in melting point relative to 7-methylindole-3-carbaldehyde reflects the contribution of the 5-chloro substituent to intermolecular forces in the solid state, which can facilitate differential purification strategies such as recrystallization or sublimation and influences storage and handling protocols.

Melting point range
Data to verify
213–215 °C
vs 7‑methyl analog: 206–211 °C
vs 5‑chloro analog: 210–216 °C
Higher mp supports solid‑state handling and recrystallization options
Supplier‑reported values; cross‑lab verification recommended
Physicochemical Characterization Solid-State Chemistry Synthetic Intermediate Handling

Higher Lipophilicity Enhances Extraction and Permeability

The calculated partition coefficient (LogP) for 5-chloro-7-methyl-1H-indole-3-carbaldehyde is 2.94220 [1]. This value is 0.3084 LogP units higher than that of 5-chloroindole-3-carbaldehyde (LogP = 2.63380 [2]) and 0.6534 LogP units higher than that of 7-methylindole-3-carbaldehyde (LogP = 2.28880 [3]). The 5-chloro/7-methyl substitution pattern contributes additively to increased lipophilicity, which has direct implications for chromatographic retention, solvent partitioning, and predicted membrane permeability of derivatives.

Calculated LogP
Reported
2.94
5‑chloro analog: 2.63
7‑methyl analog: 2.29
Higher LogP may simplify organic extraction and reversed‑phase HPLC retention
Calculated values; experimental confirmation advised for critical separations
Lipophilicity Drug Design Chromatography

Batch-Verified Purity Ensures Reproducible Synthesis

5-Chloro-7-methyl-1H-indole-3-carbaldehyde is commercially available from multiple suppliers at standardized purity levels of 95% or 97% , with batch-specific quality control documentation including NMR, HPLC, and GC analyses provided by vendors such as Bide Pharmatech . In contrast, 5-bromo-7-methylindole-3-carbaldehyde (CAS 16076-86-1) is typically offered at 95-97% purity but with less extensive or consistently available batch-specific QC data . The availability of verified purity and impurity profiles for the target compound reduces the risk of introducing undefined contaminants into synthetic sequences, thereby improving inter-batch reproducibility and simplifying troubleshooting.

Batch QC documentation
Procurement context
95–97% purity
NMR, HPLC, GC data typically provided
Transparent batch QC supports procurement confidence and reproducibility review
Compare supplier certificates; bromo analog QC may be less consistently documented
Quality Control Procurement Synthetic Reproducibility

5-Chloro-7-methyl-1H-indole-3-carbaldehyde: Key Applications


Antitubercular Thiosemicarbazone & Semicarbazone Synthesis

The compound has been explicitly utilized as a precursor for the preparation of thiosemicarbazones and semicarbazones evaluated for antitubercular activity [1]. The 5-chloro and 7-methyl substitution pattern on the indole-3-carbaldehyde core was specifically selected in this work to probe the effect of halogenation and methylation on biological activity. Researchers developing novel antitubercular agents should prioritize this specific compound over unsubstituted or mono-substituted analogs to replicate and extend the structure-activity relationships established in the original study.

SSTR5 Antagonist Spiro Isoxazolines for Metabolic Disease

5-Chloro-7-methyl-1H-indole-3-carbaldehyde serves as a key reactant in the synthesis of substituted spirocyclic amines that act as selective antagonists of the somatostatin subtype receptor 5 (SSTR5) [2]. These antagonists are being investigated for the treatment of type 2 diabetes, insulin resistance, obesity, and metabolic syndrome. The specific chloro and methyl substituents are integral to the pharmacophore, and substitution with a different indole aldehyde would yield an entirely different chemical series with unknown SSTR5 affinity and selectivity.

Halogenated Indole-Based MOFs and Coordination Polymers

The compound has demonstrated utility as a building block for advanced materials including coordination polymers and metal-organic frameworks (MOFs) [3]. The presence of both the aldehyde group (for coordination or condensation chemistry) and the 5-chloro substituent (available for further cross-coupling reactions) makes this specific derivative more versatile than unfunctionalized indole-3-carbaldehydes. Its distinct LogP and melting point also facilitate purification and handling during materials synthesis.

Indolylchalcone Hybrids for Anti-Angiogenic Screening

Indole-3-carboxaldehydes are widely employed as condensation partners in the synthesis of chalcone hybrids evaluated for anti-angiogenic activity using the chorioallantoic membrane (CAM) assay [4]. The 5-chloro-7-methyl substitution pattern offers a distinct electronic and steric profile compared to the more commonly used unsubstituted indole-3-carbaldehyde, enabling the exploration of structure-activity relationships around the indole core in chalcone-based angiogenesis inhibitors.

Application
Selection Property
Validation Focus
Antitubercular thiosemicarbazone / semicarbazone synthesis
Halogenated indole aldehyde for SAR exploration around antitubercular hits
Replicate published condensation protocols and verify activity against reference strains
SSTR5 antagonist spiro isoxazoline research
Core pharmacophore building block with specific Cl/Me substitution
Confirm SSTR5 selectivity and compare with analog series for structure–activity relationships
Halogenated indole‑based MOFs and coordination polymers
Bifunctional monomer with aldehyde and aryl chloride handles for post‑synthetic modification
Evaluate framework crystallinity and cross‑coupling reactivity under materials conditions
Indolylchalcone hybrids for anti‑angiogenic screening (CAM assay)
Distinct electronic/steric indole‑3‑carbaldehyde for chalcone library diversification
Assess impact of 5‑Cl/7‑Me pattern on chalcone anti‑angiogenic endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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